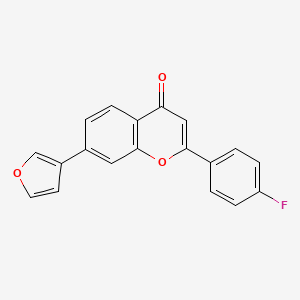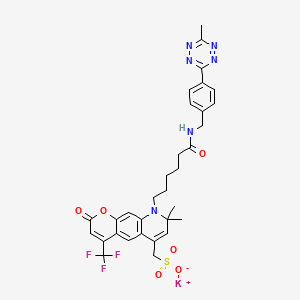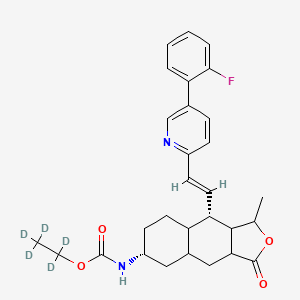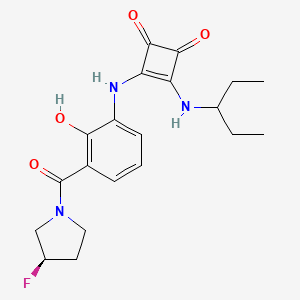
Tubulin/PARP-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin/PARP-IN-2 is a dual inhibitor targeting both tubulin and poly (ADP-ribose) polymerase-1 (PARP-1). This compound has garnered significant attention due to its potential applications in cancer therapy. Tubulin is a protein that forms microtubules, essential for cell division, while PARP-1 is involved in DNA repair. By inhibiting both targets, this compound can disrupt cancer cell proliferation and enhance the efficacy of DNA-damaging agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin/PARP-IN-2 typically involves structure-based virtual screening followed by chemical synthesis. The compound is designed to have strong inhibitory effects on both tubulin and PARP-1 . Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the research group or pharmaceutical company.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include multiple steps of purification and quality control to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Tubulin/PARP-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired modifications.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be tested for improved efficacy, stability, or reduced toxicity.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Tubulin/PARP-IN-2 exerts its effects through dual inhibition of tubulin and PARP-1. By binding to tubulin, the compound disrupts microtubule formation, preventing cell division. Simultaneously, inhibition of PARP-1 impairs DNA repair, leading to the accumulation of DNA damage and cell death . This dual mechanism makes this compound particularly effective against rapidly dividing cancer cells with defective DNA repair pathways .
Comparación Con Compuestos Similares
Olaparib: A PARP inhibitor used in cancer therapy.
Rucaparib: Another PARP inhibitor with similar applications.
Paclitaxel: A tubulin inhibitor used in chemotherapy
Uniqueness: Tubulin/PARP-IN-2 is unique in its dual inhibition of both tubulin and PARP-1, offering a combined therapeutic approach that targets both cell division and DNA repair. This dual action can potentially enhance the efficacy of cancer treatments and overcome resistance mechanisms seen with single-target inhibitors .
Propiedades
Fórmula molecular |
C19H11FO3 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-7-(furan-3-yl)chromen-4-one |
InChI |
InChI=1S/C19H11FO3/c20-15-4-1-12(2-5-15)18-10-17(21)16-6-3-13(9-19(16)23-18)14-7-8-22-11-14/h1-11H |
Clave InChI |
HSICEIFWMLSUPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)C4=COC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)






